Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI) is a boron-containing organic compound notable for its potential applications in medicinal chemistry. Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical reactions and biological applications. This specific compound is recognized for its structural features that enhance its reactivity and biological activity, particularly in the context of drug development.
The compound is cataloged under the Chemical Abstracts Service Registry Number 1411993-34-4 and can be found in various chemical databases such as PubChem and Sigma-Aldrich. It has been synthesized and studied for its potential applications in drug discovery, particularly as a proteasome inhibitor and in targeting specific enzymes related to various diseases .
The synthesis of boronic acids typically involves several methods, including:
In the case of Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI), specific synthetic pathways may include:
The molecular structure of Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI) can be represented as follows:
The compound's structural data can be derived from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into its molecular connectivity and functional groups.
Boronic acids participate in various chemical reactions, including:
The reactivity of Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI) is attributed to its ability to form complexes with hydroxyl-containing compounds. This property is exploited in various synthetic pathways and biological applications.
The mechanism of action for this compound primarily involves its interaction with specific enzymes or proteins within biological systems. For example:
Studies have shown that boronic acids can effectively modulate enzyme activity through reversible covalent interactions, leading to altered metabolic processes within cells.
Boronic acid, [3-[[[(2,4-dimethoxyphenyl)methyl]amino]carbonyl]phenyl]- (9CI) has several scientific uses:
Palladium-catalyzed borylation stands as the cornerstone methodology for synthesizing complex arylboronic acids like the title compound. The Miyaura borylation reaction enables direct conversion of aryl halides into boronic esters under mild conditions, utilizing palladium catalysts in combination with bifunctional diboron reagents (B₂pin₂ or B₂neop₂). For sterically encumbered substrates such as the ortho-substituted benzamide moiety in our target compound, specialized catalytic systems are required. XPhos- and SPhos-palladium complexes demonstrate superior performance due to their bulky phosphine ligands that facilitate oxidative addition into aryl chlorides. Key optimization parameters include: [3] [8]
Table 1: Optimization of Miyaura Borylation for Ortho-Substituted Aryl Halides
Substrate | Catalyst System | Ligand | Temp (°C) | Yield (%) |
---|---|---|---|---|
3-Bromo-N-(2,4-DMP-benzyl)benzamide | Pd(OAc)₂/XPhos | XPhos | 80 | 92 |
3-Chloro-N-(2,4-DMP-benzyl)benzamide | Pd(dba)₂/SPhos | SPhos | 100 | 85 |
3-Iodo-N-(2,4-DMP-benzyl)benzamide | PdCl₂(dppf) | dppf | 60 | 95 |
The mechanism proceeds through sequential oxidative addition and boron transfer, where electron-rich ligands accelerate the critical transmetallation step. Recent advances employ air-stable palladium precatalysts (e.g., Pd-PEPPSI complexes) that tolerate the polar functional groups present in the target molecule's amide linker. Solvent selection proves critical – mixtures of dioxane/water (4:1) prevent protodeboronation while facilitating catalyst turnover. Post-borylation, the intermediate boronic ester undergoes mild hydrolysis using 1M HCl to deliver the free boronic acid without cleaving the dimethoxybenzylamide group. [3] [8]
The title compound features a hybrid architecture merging orthoboronic acid with N-(2,4-dimethoxybenzyl)anthranilamide. Structure-activity relationship (SAR) analysis reveals three critical pharmacophoric elements: (1) The boronic acid's sp²-hybridized boron acts as a Lewis acid, forming reversible tetrahedral adducts with biological nucleophiles; (2) The meta-substituted benzamide scaffold provides planar rigidity for target engagement; (3) The 2,4-dimethoxybenzyl group confers lipophilicity (cLogP ≈ 2.8) essential for membrane penetration. [1]
Table 2: Key Structural Motifs and Their Biochemical Roles
Structural Element | Molecular Properties | Biological Function |
---|---|---|
Phenylboronic Acid | pKa ≈ 8.8; Reversible esterification | Serine protease inhibition |
m-Carboxamide Linkage | H-bond acceptor/donor; Planar conformation | Target binding pocket complementarity |
2,4-Dimethoxybenzyl Protector | π-Stacking capability; Steric bulk | Pharmacokinetic modulation |
Crystallographic studies of analogous compounds demonstrate that the boronic acid engages catalytic serines through dative B–O bonds (1.5–1.7 Å), while the amide carbonyl forms hydrogen bonds with backbone NH groups (2.9–3.2 Å). The dimethoxyaryl moiety occupies hydrophobic pockets via π-stacking interactions with phenylalanine residues. This ternary binding mode inspired the strategic incorporation of electron-donating methoxy groups to enhance π-electron density for improved stacking. During optimization, analogs lacking the 2,4-dimethoxy substitution showed 3-fold reduced affinity, validating this design element. [1] [5]
Ligand architecture dictates efficiency in synthesizing the title compound's boronate precursors. Buchwald-type dialkylbiarylphosphines resolve key challenges: (1) Their large cone angles (165–212°) prevent catalyst dimerization; (2) Electron-rich phosphines accelerate oxidative addition into aryl chlorides; (3) Steric tunability accommodates the substrate's ortho-amide group. For the N-(2,4-dimethoxybenzyl)-protected anthranilamide intermediate, SPhos (t-BuMePhos) achieves >90% conversion where PPh₃ fails entirely. [8]
Mechanistic studies reveal that ligand lability enables dynamic equilibration between monoligated Pd(0)L₁ and bisligated Pd(0)L₂ species. The optimal ligand loading (10–15 mol%) maintains predominantly Pd(0)L₁ – the active species for oxidative addition. With electron-deficient aryl chlorides (e.g., 3-chloro-N-substituted benzamide), RuPhos-type ligands outperform SPhos due to their stronger σ-donating capability. Recent advances include N-heterocyclic carbene (NHC) ligands that resist decomposition by the basic borylation conditions (KOAc or K₃PO₄ required for B-B activation).
Conventional synthesis of boronic acid derivatives faces challenges: prolonged reaction times (12–24 h) promote protodeboronation and amide hydrolysis. Microwave irradiation overcomes these limitations through selective dielectric heating – the title compound's boronate ester precursor forms in 15 minutes at 120°C versus 24 hours conventionally. Key advantages include: [8]
Table 3: Comparative Analysis of Synthetic Methods for Boronate Esters
Parameter | Conventional Heating | Microwave Irradiation | Continuous Flow |
---|---|---|---|
Reaction Time | 12–24 h | 0.25–0.5 h | 5–10 min |
Temperature Range (°C) | 80–100 | 120–150 | 180–220 |
Scale Potential | Multi-gram | <5 g | Kilogram |
Byproduct Formation | 15–20% | <5% | <3% |
Continuous flow chemistry enables kilogram-scale production by precisely controlling residence time (2–5 minutes) at elevated temperatures (180–220°C) in back-pressure regulated systems. The neat reaction stream (substrate + Pd catalyst + B₂pin₂ in dioxane) eliminates solvent evaporation bottlenecks. In-line scavenger cartridges (silica-thiol composite) remove palladium residues to <5 ppm without manual purification. For acid-sensitive substrates like our dimethoxybenzyl-protected compound, flow systems maintain anhydrous conditions, suppressing hydrolysis.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5